molecular formula C9H11NO B8790367 1-(4-Ethylpyridin-3-YL)ethanone

1-(4-Ethylpyridin-3-YL)ethanone

Cat. No.: B8790367
M. Wt: 149.19 g/mol
InChI Key: XTHPHCBLHLOEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylpyridin-3-YL)ethanone is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(4-ethylpyridin-3-yl)ethanone

InChI

InChI=1S/C9H11NO/c1-3-8-4-5-10-6-9(8)7(2)11/h4-6H,3H2,1-2H3

InChI Key

XTHPHCBLHLOEID-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium (7.90 g) was suspended in t-butylmethyl ether (300 ml) and iodine (20 mg) was added. Methyl iodide (20 ml) was added dropwise while maintaining the mixture at not higher than 25° C. The mixture was stirred at room temperature for 3 hrs. to give a solution of methylmagnesium iodide in t-butylmethyl ether. To a solution of 4-ethylnicotinonitrile (2.00 g) in toluene (30 ml), which was cooled to −10° C., was gradually added a solution (45 ml) of methylmagnesium iodide in t-butylmethyl ether and the mixture was stirred at room temperature for 12 hrs. The reaction mixture was added to 1N hydrochloric acid (80 ml) and the mixture was stirred at room temperature for 30 min. Sodium bicarbonate was added to neutralize the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was dried and concentrated. The residue was subjected to silica gel column chromatography (eluent, hexane:ethyl acetate=20:1–1:3) for purification to give the title compound (1.84 g) as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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